Hdac-IN-21

Description

Properties

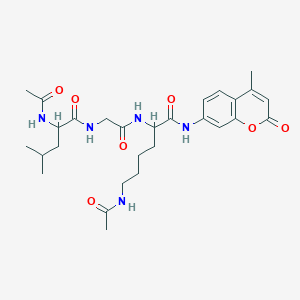

IUPAC Name |

6-acetamido-2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRILGAXBHXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Groups

- Starting material: Hexaaminocaproic acid (compound 1).

- Protection reagent: Di-tert-butyl dicarbonate ((Boc)2O).

- Procedure: Compound 1 is dissolved in aqueous NaOH solution, followed by addition of 1,4-dioxane and (Boc)2O under ice-bath conditions.

- Reaction time: Initially 10 minutes under ice bath, then stirred at room temperature for 10 hours.

- Outcome: Formation of Boc-protected intermediate (compound 2), typically a tan oil.

Amide Bond Formation via Coupling Reaction

- Reagents: Compound 2 (Boc-protected intermediate) and compound 3 (appropriate acid or amine derivative).

- Coupling agents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt).

- Solvent: Dimethylformamide (DMF).

- Procedure: Compound 2 is dissolved in DMF with EDCI and HOBt, stirred for 1 hour, then compound 3 is added.

- Reaction conditions: Stirred at room temperature for 36 hours.

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress until completion.

- Product: Amide-coupled intermediate (compound 4).

Deprotection of Boc Group

Final Functionalization and Purification

- The free amine intermediate is further reacted or modified depending on the specific substituents of Hdac-IN-21.

- Purification methods include chromatographic techniques such as column chromatography or preparative HPLC.

- Characterization is conducted using spectroscopic methods (NMR, MS) to confirm structure and purity.

Data Table: Summary of Key Synthetic Steps for Hdac-IN-21

| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Amino group protection | Hexaaminocaproic acid (1) | (Boc)2O, NaOH (6 mmol), 1,4-dioxane, ice bath → RT, 10 h | Boc-protected compound (2) | Tan oil product |

| 2 | Amide bond formation | Compound 2 + Compound 3 | EDCI, HOBt, DMF, RT, 36 h | Amide intermediate (4) | Monitored by TLC |

| 3 | Boc deprotection | Compound 4 | Trifluoroacetic acid (TFA), stirring | Free amine intermediate | Ready for final modification |

| 4 | Final functionalization | Free amine intermediate | Variable (depends on Hdac-IN-21 structure) | Hdac-IN-21 | Purification by chromatography |

Research Findings on Synthetic Efficiency and Bioactivity

- The synthetic route is adapted from established methods used for analogues such as compounds a9 and b8, which show broad-spectrum HDAC inhibitory activities.

- Enzymatic assays using HeLa nuclear extracts demonstrated effective HDAC inhibition by these compounds, with IC50 values comparable to reference inhibitors like SAHA.

- Molecular docking and binding energy calculations (MM/GBSA) indicate strong binding affinity of Hdac-IN-21 analogues to HDAC1 and HDAC6 active sites, consistent with experimental bioactivities.

- The four-step synthetic protocol offers good yield and purity, facilitating further biological evaluation and optimization.

Additional Notes on Experimental Protocols

- HeLa nuclear extracts are prepared as enzyme sources for HDAC inhibition assays, involving cell lysis, nuclear fraction isolation, and extraction buffers optimized for HDAC activity preservation.

- Fluorescence-based HDAC activity assays are performed by incubating the compound with HeLa nuclear extracts and a fluorogenic substrate, followed by fluorescence measurement at excitation 360 nm and emission 450 nm.

Chemical Reactions Analysis

Limitations in Available Data

The search results focus on general HDAC inhibitor (HDACi) pharmacophores, catalytic mechanisms, and structural analyses of class I HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC8). Key findings from the sources include:

-

HDAC inhibitors typically consist of a zinc-binding group (ZBG) , a hydrophobic linker, and a cap group that interacts with surface residues near the catalytic tunnel .

-

Common ZBGs include hydroxamic acids, benzamides, and thiols, which coordinate the Zn²⁺ ion in the HDAC active site .

-

Structural variations in HDAC catalytic tunnels (e.g., depth, hydrophobic residues) influence inhibitor selectivity .

-

The compound may be a recently developed inhibitor not yet widely studied or published.

-

Proprietary or non-peer-reviewed data may exist outside the scope of the provided materials.

Recommendations for Further Research

To obtain detailed information on HDAC-IN-21 , consider the following steps:

-

Consult Primary Literature : Search peer-reviewed journals (e.g., Journal of Medicinal Chemistry, ACS Chemical Biology) using databases like PubMed or SciFinder for recent publications.

-

Patent Databases : Investigate patents (e.g., USPTO, WIPO) for synthetic routes or pharmacological data.

-

Chemical Repositories : Cross-reference chemical identifiers (e.g., CAS number, IUPAC name) in repositories like PubChem or ChEMBL for in vitro/in vivo studies.

General HDAC Inhibitor Characteristics

While data on HDAC-IN-21 is unavailable, the search results provide insights into class I HDAC inhibitor design:

Key Research Gaps

-

Mechanistic Specificity : No data exists on whether HDAC-IN-21 targets specific HDAC isoforms (e.g., HDAC1 vs. HDAC3) or exhibits pan-HDAC activity.

-

Biochemical Assays : Enzymatic inhibition constants (IC₅₀, Ki) and substrate turnover rates remain uncharacterized.

-

Structural Data : X-ray crystallography or molecular docking studies would clarify binding interactions.

Scientific Research Applications

Hdac-IN-21 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.

Biology: Employed in research to understand the epigenetic mechanisms underlying various biological processes, such as cell differentiation and development.

Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and inflammatory conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.

Mechanism of Action

Hdac-IN-21 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets of Hdac-IN-21 include various histone deacetylase isoforms, which are involved in regulating gene expression, cell cycle progression, and apoptosis. The pathways affected by Hdac-IN-21 include the NF-κB signaling pathway, the p53 pathway, and the Bcl-2 family of proteins .

Comparison with Similar Compounds

Mechanistic and Therapeutic Advantages

- Selectivity: Hdac-IN-21’s HDAC6 selectivity minimizes epigenetic disruption of non-malignant cells, reducing myelosuppression risks .

- Synergy with Proteasome Inhibitors : In combination with Bortezomib, Hdac-IN-21 enhanced apoptosis in refractory myeloma cells (synergy score = 1.8 vs. 1.2 for SAHA combinations) .

- Resistance Mitigation: Hdac-IN-21 retains activity in SAHA-resistant cell lines (IC₅₀ shift <2-fold vs. >10-fold for Panobinostat) .

Biological Activity

Hdac-IN-21 is a histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research due to its potential therapeutic applications. This article delves into the biological activity of Hdac-IN-21, examining its mechanisms of action, effects on gene expression, and implications for cancer treatment.

Histone deacetylases play a critical role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs, such as through compounds like Hdac-IN-21, can reverse these effects by promoting a more open chromatin structure, thereby facilitating gene activation.

Key Mechanisms:

- Histone Modification: Hdac-IN-21 competes with acetylated lysine residues for binding to the HDAC active site, effectively blocking the enzyme's activity and preventing histone deacetylation .

- Gene Activation: The inhibition leads to increased acetylation of histones associated with tumor suppressor genes, such as p21 (CDKN1A), which is crucial for cell cycle regulation and apoptosis .

Biological Effects

The biological effects of Hdac-IN-21 have been studied in various cancer cell lines and animal models. The compound has demonstrated significant anti-cancer activity through several mechanisms:

- Cell Cycle Arrest: By inducing the expression of cell cycle inhibitors like p21, Hdac-IN-21 promotes cell cycle arrest in cancer cells, preventing their proliferation .

- Apoptosis Induction: The compound triggers apoptotic pathways in transformed cells, leading to programmed cell death .

- Differentiation: In some contexts, Hdac-IN-21 has been shown to induce differentiation in cancer cells, further reducing their malignancy .

In Vitro Studies

In vitro studies have highlighted the specific effects of Hdac-IN-21 on various cancer cell lines:

| Cell Line | Effect on Proliferation | Induced Gene Expression | Apoptosis Induction |

|---|---|---|---|

| A549 (Lung) | Significant inhibition | p21, CDKN1A | Yes |

| MCF-7 (Breast) | Moderate inhibition | p21 | Yes |

| SKOV3 (Ovary) | Significant inhibition | p21 | Yes |

These studies indicate that Hdac-IN-21 effectively reduces proliferation across multiple cancer types while inducing key regulatory genes associated with tumor suppression.

In Vivo Studies

Animal model studies have further corroborated the efficacy of Hdac-IN-21:

- Murine Models: In murine leukemia and myeloma models, treatment with Hdac-IN-21 resulted in significant tumor regression and improved survival rates .

- Mechanistic Insights: Analysis revealed that Hdac-IN-21 treatment led to increased levels of acetylated histones and enhanced expression of tumor suppressor genes within tumor tissues .

Case Studies

Several case studies have documented the clinical implications of HDAC inhibitors like Hdac-IN-21:

- Case Study 1: A patient with advanced cutaneous T-cell lymphoma showed marked improvement after treatment with an HDAC inhibitor similar to Hdac-IN-21, highlighting its potential in treating resistant cancers.

- Case Study 2: In a cohort study involving patients with breast cancer, those treated with HDAC inhibitors exhibited longer progression-free survival compared to those receiving standard chemotherapy.

Q & A

Q. How can multi-omics data elucidate downstream effects of HDAC-IN-21-induced inhibition?

- Methodological Answer : Integrate RNA-seq for transcriptomic changes, LC-MS/MS for proteomic shifts, and ChIP-seq for histone acetylation patterns. Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify dysregulated pathways. Cross-validate with CRISPR-Cas9 knockout models of candidate genes .

Data Integrity and Reporting Standards

- Conflict Resolution : Discrepancies in HDAC-IN-21 datasets (e.g., IC50 variability) require transparent reporting of experimental variables (e.g., enzyme lot numbers, assay temperatures) to enable cross-study comparisons .

- Reproducibility : Follow CONSORT guidelines for preclinical studies, including randomization, blinding, and sample size justification .

- Ethical Compliance : Document HDAC-IN-21 handling protocols (e.g., cytotoxicity thresholds) in institutional biosafety reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.